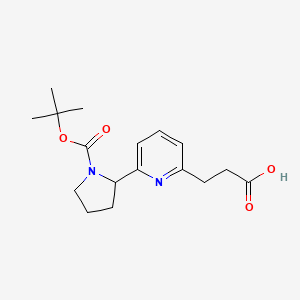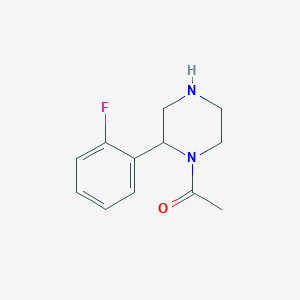
1-(2-(2-氟苯基)哌嗪-1-基)乙酮
描述
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an ethanone moiety
科学研究应用
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
作用机制
Target of Action
Similar compounds have been observed to target poly (adp-ribose) polymerase in human breast cancer cells .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the catalytical activity of parp1, enhance cleavage of parp1, and increase phosphorylation of h2ax .
Result of Action
Similar compounds have shown to increase phosphorylation of h2ax in mcf-7 cells .
生化分析
Biochemical Properties
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2 . These interactions are essential for nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound acts as an inhibitor of these transporters, affecting their function and, consequently, the biochemical pathways they regulate.
Cellular Effects
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase the phosphorylation of H2AX in MCF-7 cells, indicating its role in DNA damage response . Additionally, it affects the internalization and trafficking of transporters, which can impact cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to human equilibrative nucleoside transporters, inhibiting their function . This inhibition is non-competitive and irreversible, meaning that the compound reduces the maximum velocity (Vmax) of the transporters without affecting their affinity (Km) for substrates . This mechanism is crucial for its therapeutic potential, as it can modulate nucleotide synthesis and adenosine regulation.
Dosage Effects in Animal Models
The effects of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways . These threshold effects are crucial for determining the compound’s therapeutic window and safe dosage range.
Metabolic Pathways
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects the metabolic flux and levels of metabolites by inhibiting nucleoside transporters . This inhibition can alter nucleotide synthesis and adenosine regulation, impacting overall cellular metabolism. The compound’s interactions with enzymes and cofactors are essential for understanding its metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, affecting its localization and accumulation within cells . These interactions are crucial for its therapeutic potential, as they determine the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is influenced by targeting signals and post-translational modifications. The compound is primarily localized in cellular compartments where nucleoside transporters are present . This localization is essential for its activity and function, as it allows the compound to interact with its target transporters and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluoroacetophenone with piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the piperazine ring attacks the carbonyl carbon of 2-fluoroacetophenone, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; amination using ammonia or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or amino derivatives.
相似化合物的比较
Similar Compounds
- **1-(4-Fluorophenyl)piperazin-1-yl)ethanone
- **1-(2-Chlorophenyl)piperazin-1-yl)ethanone
- **1-(2-Methylphenyl)piperazin-1-yl)ethanone
Uniqueness
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, stability, and ability to interact with biological targets. This makes it a valuable compound for research and development in various fields .
属性
IUPAC Name |
1-[2-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCXFNLKILJRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


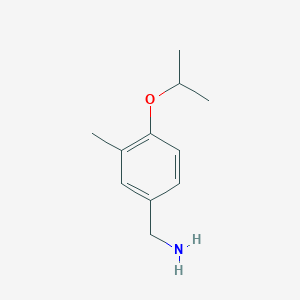
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
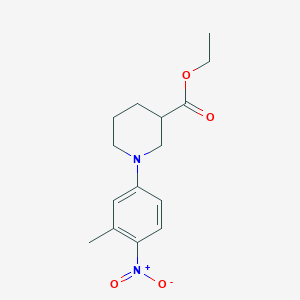
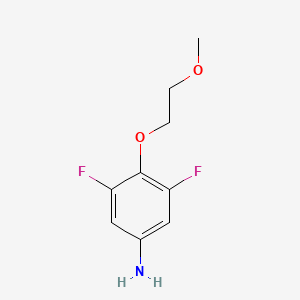
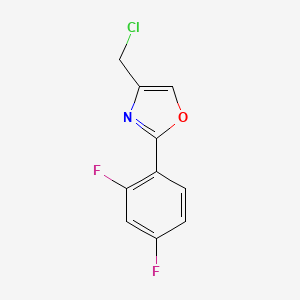
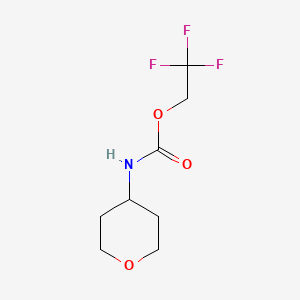
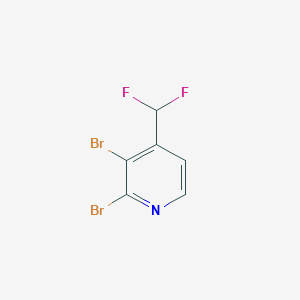
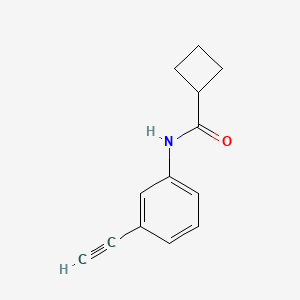
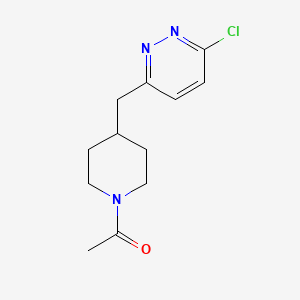
![3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one](/img/structure/B1399169.png)

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)
![(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine](/img/structure/B1399178.png)
